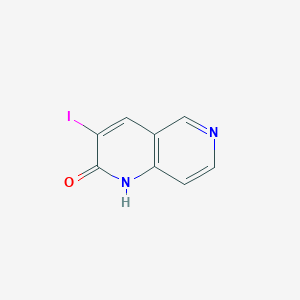

3-iodo-1,6-naphthyridin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5IN2O |

|---|---|

Molecular Weight |

272.04 g/mol |

IUPAC Name |

3-iodo-1H-1,6-naphthyridin-2-one |

InChI |

InChI=1S/C8H5IN2O/c9-6-3-5-4-10-2-1-7(5)11-8(6)12/h1-4H,(H,11,12) |

InChI Key |

UXJOCUBEPDXIKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=C1NC(=O)C(=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iodo 1,6 Naphthyridin 2 1h One

Precursor Synthesis and Initial Cyclization Strategies

The creation of 3-iodo-1,6-naphthyridin-2(1H)-one fundamentally relies on the initial construction of the bicyclic 1,6-naphthyridin-2(1H)-one core. Synthetic chemists have developed several robust strategies for this purpose, which can be broadly categorized into approaches starting from pre-formed pyridine (B92270) rings or, alternatively, from pyridone precursors.

Conventional Approaches to the 1,6-Naphthyridin-2(1H)-one Core

The synthesis of the 1,6-naphthyridin-2(1H)-one skeleton is well-established, with two primary disconnection strategies dominating the landscape. mdpi.comresearchgate.net

Synthesis from a Preformed Pyridine: This common approach typically involves the construction of the pyridone ring onto an existing, appropriately substituted pyridine. mdpi.com One such method starts with a 4-aminopyridine (B3432731) derivative bearing a functional group (such as an aldehyde, nitrile, or ester) at the 3-position. mdpi.com For instance, 4-aminonicotinaldehyde (B1271976) can be condensed with active methylene (B1212753) compounds like malonamide (B141969) in the presence of a base such as piperidine (B6355638) to form the naphthyridinone ring system. mdpi.comresearchgate.net Another strategy utilizes substituted 4-chloropyridines, such as ethyl 4,6-dichloro-3-pyridinecarboxylate, which can react with an amine and subsequently undergo condensation with reagents like methyl phenylacetate (B1230308) to build the second ring. mdpi.com

Synthesis from a Preformed Pyridone: An alternative strategy involves building the second pyridine ring onto a pre-existing pyridone core. mdpi.com This can be achieved through various cyclization reactions. For example, a substituted 2-pyridone can be treated with reagents like tert-butoxybis(dimethylamino)methane to construct the adjoining pyridine ring. mdpi.com These methods provide versatile entry points to the core naphthyridinone structure, allowing for the introduction of various substituents based on the choice of starting materials. mdpi.comresearchgate.net

The selection of the specific route often depends on the desired substitution pattern on the final molecule.

Development of Key Intermediates for Iodination

To introduce an iodine atom specifically at the C3-position, the synthesis of the naphthyridinone core must be designed to yield an intermediate that is primed for a subsequent iodination reaction. The most logical and widely applicable precursor for this transformation is the corresponding 1,6-naphthyridin-2(1H)-one-3-carboxylic acid . The carboxylic acid group at the 3-position serves as a "directing group" that can be replaced by an iodine atom through an iododecarboxylation reaction. The synthesis of this key intermediate has been reported as a structural analog of the HIV integrase inhibitor, Elvitegravir. researchgate.net

Regiospecific Iodination Protocols for this compound Formation

With a suitable precursor in hand, the crucial step is the regiospecific introduction of the iodine atom at the C3-position. Several chemical protocols can be envisaged for this transformation.

Direct Iodination Methods

Direct iodination involves the electrophilic substitution of a hydrogen atom on the naphthyridinone ring with an iodine cation. The success of this approach hinges on the inherent reactivity and regioselectivity of the heterocyclic system. Reagents commonly used for such transformations include molecular iodine (I₂) in the presence of an oxidizing agent or N-Iodosuccinimide (NIS). d-nb.info For electron-rich aromatic and heteroaromatic systems, these reagents can effectively install an iodine atom. However, for the direct C3-iodination of the 1,6-naphthyridin-2(1H)-one core, the electronic properties of the substrate would need to favor substitution at this specific position over other available sites. The reaction conditions, such as the choice of solvent and acid catalyst, can also play a critical role in controlling the regiochemical outcome. d-nb.info

Iododecarboxylation Reactions

Iododecarboxylation is a powerful and highly regiospecific method for introducing an iodine atom by replacing a carboxylic acid group. This method is particularly advantageous as it leverages the stable and accessible 1,6-naphthyridin-2(1H)-one-3-carboxylic acid precursor, ensuring that the iodine is installed exclusively at the desired C3-position.

The classic method for this transformation is the Hunsdiecker reaction . This reaction traditionally involves the treatment of a silver salt of the carboxylic acid with a halogen, such as iodine. The reaction proceeds through a radical mechanism, leading to the formation of the corresponding organic halide with the loss of carbon dioxide.

| Reaction | Reactants | Key Reagents | Product |

|---|---|---|---|

| Hunsdiecker Reaction | Silver carboxylate (R-COOAg) | Halogen (e.g., I₂) | Alkyl/Aryl Halide (R-I) + CO₂ + AgX |

While the classic Hunsdiecker reaction using a pre-formed silver salt is effective, several modifications exist that can be more convenient, such as using the free carboxylic acid in the presence of reagents like mercuric oxide and bromine (Christol-Firth Modification) or lead tetraacetate and iodine (Kochi reaction). For iodination specifically, methods using reagents like diacetoxyiodobenzene (B1259982) (DIB) and elemental iodine under UV light have also been developed. The application of one of these iododecarboxylation protocols to 1,6-naphthyridin-2(1H)-one-3-carboxylic acid represents a highly logical and direct route to the target compound, this compound.

Tandem Reactions and Cascade Sequences Yielding this compound

Modern synthetic chemistry increasingly focuses on the development of tandem or cascade reactions, where multiple bond-forming events occur in a single pot, enhancing efficiency and reducing waste. While a specific cascade reaction for the direct synthesis of this compound is not prominently documented, related systems demonstrate the feasibility of such approaches. For instance, a one-pot strategy for the synthesis of 4-iodo-3-phenylbenzo[b] d-nb.infonih.govnaphthyridine has been reported, involving an imino iodization-cyclization of alkynylquinoline-3-carbaldehydes. researchgate.nettandfonline.com This reaction demonstrates that the formation of the heterocyclic core and the introduction of an iodine atom can be achieved in a single, orchestrated sequence. Such strategies often rely on carefully chosen starting materials and catalysts that can mediate a series of intramolecular events to rapidly build molecular complexity. The development of a similar tandem or cascade process for this compound would represent a significant advancement in the synthesis of this valuable chemical building block.

One-Pot Synthetic Strategies for Enhanced Efficiency

One-pot syntheses, wherein multiple reaction steps are performed in a single reactor without the isolation of intermediates, offer significant advantages in terms of operational simplicity, time, and resource efficiency. These strategies reduce solvent consumption and purification losses, contributing to more sustainable chemical processes.

The creation of this compound is typically envisioned as a two-stage process: formation of the core naphthyridinone ring system followed by iodination. The resulting iodo-substituted heterocycle is an ideal substrate for palladium-catalyzed cross-coupling reactions. A sequential one-pot process would involve the formation of the iodo-intermediate, which is then directly subjected to a palladium-catalyzed reaction in the same vessel.

While a specific one-pot procedure starting from acyclic precursors directly to a C3-functionalized iodo-naphthyridinone is not extensively documented, a common and powerful strategy involves the post-modification of the pre-formed 1,6-naphthyridin-2(1H)-one core. The synthesis of this parent ring system can be achieved through various established routes, often starting from substituted pyridines. mdpi.com

Once the 1,6-naphthyridin-2(1H)-one scaffold is obtained, direct iodination at the electron-rich C3 position can be accomplished using iodinating reagents such as N-iodosuccinimide (NIS) or molecular iodine. This generates the key this compound intermediate.

This intermediate is perfectly suited for sequential palladium-catalyzed cross-coupling reactions. For instance, a one-pot sequence could involve the initial iodination of the naphthyridinone, followed by the introduction of a palladium catalyst and a suitable coupling partner to perform reactions like Suzuki, Heck, or Sonogashira couplings. This approach avoids the isolation and purification of the often unstable iodo-intermediate. Although detailed examples for the this compound target are scarce, the principle is well-established for other heterocyclic systems. For example, a one-pot protocol for the synthesis of 2,3-diarylindoles proceeds via a sequential Sonogashira reaction followed by an intramolecular aminopalladation/cross-coupling cascade using a single palladium source. researchgate.net Similarly, palladium-catalyzed one-pot sequences involving Sonogashira, Heck, and Suzuki-Miyaura reactions have been developed to build other complex heterocyclic scaffolds. abo.finih.gov

Table 1: Examples of Sequential Palladium-Catalyzed Reactions on Related Heterocyclic Cores

| Reaction Type | Heterocyclic Core | Key Steps | Catalyst System (Illustrative) | Reference |

|---|---|---|---|---|

| Bis-arylative Cyclization | Indole | 1. Sonogashira Coupling 2. Intramolecular Aminopalladation 3. Cross-Coupling | Pd(PPh₃)₂Cl₂ / CuI | researchgate.net |

| Multi-Coupling Sequence | Oxindole | 1. Sonogashira Coupling 2. Heck Reaction 3. Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / CuI | abo.finih.gov |

| Phosphination | Imidazo[1,5-a]pyridine (B1214698) | 1. Iodination 2. Palladium-Catalyzed Phosphination | Pd₂(dba)₃ / DIPPF | researchgate.net |

Microwave irradiation has emerged as a transformative technology in synthetic chemistry, offering dramatic reductions in reaction times, often from hours to minutes, along with improved product yields and purities. nih.gov This enhancement is due to the efficient and direct transfer of energy to polar molecules in the reaction mixture, leading to rapid heating.

The application of microwave energy is highly beneficial for the synthesis of the 1,6-naphthyridine (B1220473) scaffold itself. Multi-component reactions, which build complex molecules in a single step from three or more starting materials, are particularly amenable to microwave assistance. For example, a sequential three-component reaction to produce N-substituted 2-amino-1,6-naphthyridine derivatives with excellent yields has been developed under microwave irradiation. researchgate.netresearchgate.net Another microwave-assisted, one-pot, two-step reaction provides access to functionalized dibenzo[b,h] researchgate.netrsc.orgnaphthyridines in high yields and short reaction times. organic-chemistry.org

Furthermore, the crucial step of palladium-catalyzed cross-coupling on the this compound intermediate can be significantly accelerated. Microwave-assisted palladium-catalyzed couplings of aryl halides are well-documented, achieving quantitative conversion in minutes where conventional heating would require several hours. diva-portal.org The Suzuki-Miyaura coupling of arylsulfonyl chlorides and arylboronic acids, catalyzed by in-situ generated palladium nanoparticles, is also highly efficient under microwave conditions. thieme-connect.com This synergy between palladium catalysis and microwave heating represents a highly effective strategy for the rapid functionalization of the this compound core.

Table 2: Examples of Microwave-Assisted Syntheses of 1,6-Naphthyridine Systems

| Product Type | Reaction Description | Conditions | Yield | Reference |

|---|---|---|---|---|

| N-substituted 2-amino-1,6-naphthyridines | One-pot, three-component reaction | Microwave, Acetic Acid | Excellent | researchgate.netresearchgate.net |

| Dibenzo[b,h] researchgate.netrsc.orgnaphthyridines | One-pot, two-step imine formation-Diels-Alder sequence | Microwave, Copper catalyst | Up to 96% | organic-chemistry.org |

| Functionalized 1,6-Naphthyridines | Solvent-controlled selective synthesis | Microwave | Not specified |

The principles of green chemistry advocate for the design of chemical processes that minimize waste and environmental impact. Atom economy, a key concept, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.

The synthesis of this compound and its subsequent derivatization can be evaluated through this lens. A synthetic route that employs a direct C-H iodination on the parent naphthyridinone would be preferable to a multi-step sequence that installs a leaving group only to replace it with iodine, as the former generates less waste.

The use of catalysis is a cornerstone of green chemistry. Palladium-catalyzed cross-coupling reactions are highly atom-economical and allow for the formation of C-C and C-heteroatom bonds with high efficiency and selectivity, using only a small amount of catalyst. This contrasts sharply with classical stoichiometric methods that often require harsh conditions and generate large amounts of inorganic waste. An atom-economical Heck-type vinylation using ethylene (B1197577) gas has been reported in the synthesis of a related tetrahydronaphthyridine scaffold, highlighting the potential for green innovation in this compound class. nih.gov

Combining these strategies—a one-pot sequence involving a direct iodination followed by a microwave-assisted, palladium-catalyzed cross-coupling—represents a highly efficient and environmentally conscious approach to synthesizing diverse libraries based on the this compound scaffold.

Table 3: Green Chemistry Evaluation of Synthetic Strategies

| Strategy | Atom Economy | Solvent/Energy Use | Waste Generation | Overall Greenness |

|---|---|---|---|---|

| Multi-step synthesis with purification of intermediates | Lower | High | High | Low |

| One-pot sequential synthesis (conventional heating) | Higher | Moderate | Lower | Moderate |

| Microwave-assisted one-pot catalytic synthesis | Higher | Low | Low | High |

Chemical Reactivity and Functionalization of 3 Iodo 1,6 Naphthyridin 2 1h One

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to 3-iodo-1,6-naphthyridin-2(1H)-one has enabled the construction of diverse analogues. The high reactivity of the carbon-iodine bond facilitates several important transformations.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the C-3 position. This is particularly significant as the introduction of such moieties can profoundly influence the pharmacological properties of the resulting compounds.

The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precursor. The catalytic cycle involves the oxidative addition of the iodo-naphthyridinone to the palladium(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the arylated or heteroarylated product and regenerate the palladium(0) catalyst. researchgate.net The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and minimizing side reactions. A variety of phosphine-free palladium complexes have been shown to be effective catalysts for these transformations. medjchem.com

Detailed research findings have demonstrated the successful coupling of this compound with a range of arylboronic acids, affording the corresponding 3-aryl-1,6-naphthyridin-2(1H)-ones in good to excellent yields. This methodology has been instrumental in the synthesis of libraries of compounds for biological screening.

The Sonogashira coupling reaction provides a direct route to the synthesis of alkynylated compounds by reacting a terminal alkyne with an aryl or vinyl halide. wikipedia.orgmdpi.com This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org The C-3 iodo substituent of this compound is an excellent substrate for this transformation, enabling the introduction of a diverse range of alkyne functionalities. organic-chemistry.org

The mechanism involves the formation of a copper acetylide species, which then undergoes transmetalation with a palladium(II) intermediate generated from the oxidative addition of the iodo-naphthyridinone. Reductive elimination from the resulting palladium complex yields the desired alkynylated product. nih.gov The reaction conditions are generally mild, and a variety of functional groups are tolerated. mdpi.com

The introduction of an alkyne at the C-3 position is of significant interest as this moiety can serve as a precursor for further transformations or can directly contribute to the biological activity of the molecule. For instance, the resulting alkynes can be used in the synthesis of more complex heterocyclic systems.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.org This reaction allows for the introduction of alkenyl groups at the C-3 position of this compound. researchgate.net The reaction typically proceeds with high trans selectivity. organic-chemistry.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the iodo-naphthyridinone to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. libretexts.org Subsequent β-hydride elimination releases the alkenylated product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst by the base. libretexts.org The choice of palladium source, ligand, and base can influence the efficiency and selectivity of the reaction. nih.gov

The alkenylated products obtained from the Heck reaction can be valuable intermediates for further synthetic manipulations or can themselves possess interesting biological properties.

Beyond the classic cross-coupling reactions, the C-3 iodo group of this compound can participate in other palladium-mediated transformations. One such example is aminocarbonylation, which introduces an amide functionality. nih.gov This reaction involves the palladium-catalyzed carbonylation of the aryl iodide in the presence of an amine and carbon monoxide. rsc.org

The mechanism of aminocarbonylation is believed to proceed through oxidative addition of the aryl iodide to a palladium(0) complex, followed by CO insertion to form an acylpalladium intermediate. nih.gov Subsequent reaction with an amine leads to the formation of the corresponding amide and regeneration of the palladium catalyst. nih.gov This transformation provides a direct route to carboxamides, which are important functional groups in medicinal chemistry.

Regioselective Functionalization at C-3 and C-7 Positions

In cases where the 1,6-naphthyridin-2(1H)-one core is substituted with multiple halogens, the regioselective functionalization of specific positions becomes a key synthetic challenge and opportunity.

The differential reactivity of various halogen substituents in palladium-catalyzed cross-coupling reactions is a well-established principle that can be exploited for regioselective synthesis. The reactivity of aryl halides in oxidative addition to palladium(0) generally follows the order: I > Br > Cl > F. This difference in reactivity allows for the selective functionalization of a more reactive halogen in the presence of a less reactive one.

For instance, in a molecule containing both an iodo and a chloro substituent, the iodo group can be selectively coupled under conditions that leave the chloro group intact. This has been demonstrated in related heterocyclic systems where a dihalogenated substrate undergoes selective Suzuki-Miyaura or Sonogashira coupling at the iodo-substituted position. This stepwise functionalization strategy is highly valuable for the synthesis of unsymmetrically substituted naphthyridinones, allowing for the introduction of different substituents at specific positions to fine-tune the molecule's properties.

Selective Derivatization Strategies

The strategic location of the iodine atom at the C3-position of the 1,6-naphthyridin-2(1H)-one scaffold provides a reactive handle for a multitude of selective derivatization reactions. This allows for the introduction of diverse substituents, thereby enabling the fine-tuning of the molecule's properties for various applications. The primary strategies for derivatization revolve around modern cross-coupling reactions, where the carbon-iodine bond is readily activated by transition metal catalysts.

Palladium-catalyzed cross-coupling reactions are at the forefront of these strategies. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination have been successfully employed to introduce aryl, alkynyl, and amino moieties, respectively. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, in a Suzuki-Miyaura coupling, a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ is often used in the presence of a base such as sodium carbonate or potassium phosphate (B84403) to couple the iodo-naphthyridinone with a boronic acid or ester. This approach allows for the synthesis of 3-aryl-1,6-naphthyridin-2(1H)-ones, which are of significant interest in medicinal chemistry.

Similarly, the Sonogashira coupling enables the introduction of alkyne groups, leading to the formation of 3-alkynyl-1,6-naphthyridin-2(1H)-ones. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The resulting alkynylated products serve as versatile intermediates for further transformations, such as cycloaddition reactions.

The Buchwald-Hartwig amination offers a direct route to 3-amino-1,6-naphthyridin-2(1H)-one derivatives by coupling the iodo-precursor with a wide range of primary and secondary amines. The selection of a suitable phosphine (B1218219) ligand is critical to the success of this transformation, with bulky, electron-rich ligands often providing the best results.

Other Metal-Catalyzed Transformations (e.g., Copper-Catalyzed Reactions)

Beyond palladium catalysis, other transition metals, particularly copper, play a significant role in the functionalization of this compound. Copper-catalyzed reactions, often referred to as Ullmann-type couplings, provide alternative and sometimes complementary pathways to C-N, C-O, and C-S bond formation.

The Ullmann condensation, a classical copper-promoted reaction, can be used to form C-N bonds by coupling the iodo-naphthyridinone with amines, amides, or nitrogen-containing heterocycles. scilit.com While traditionally requiring harsh reaction conditions, modern protocols often utilize copper(I) salts, such as CuI, in the presence of a ligand (e.g., phenanthroline or diamine derivatives) and a base, allowing the reaction to proceed under milder conditions. scilit.com This method is particularly useful for coupling with nucleophiles that may be incompatible with palladium-based systems.

Copper catalysis is also effective for the formation of C-O and C-S bonds. The coupling of this compound with phenols or thiols in the presence of a copper catalyst can yield the corresponding 3-aryloxy or 3-arylthio derivatives. These reactions expand the diversity of functional groups that can be introduced at the C3-position, providing access to a broader range of chemical space.

Below is a representative table of potential copper-catalyzed reactions with this compound, based on established methodologies for aryl iodides.

| Nucleophile | Catalyst System | Product |

| Aniline | CuI, L-proline, K₂CO₃ | 3-(Phenylamino)-1,6-naphthyridin-2(1H)-one |

| Phenol | CuI, Phenanthroline, Cs₂CO₃ | 3-Phenoxy-1,6-naphthyridin-2(1H)-one |

| Thiophenol | CuI, DMEDA, K₂CO₃ | 3-(Phenylthio)-1,6-naphthyridin-2(1H)-one |

Non-Catalytic Reactions and Nucleophilic Substitutions

While metal-catalyzed reactions are predominant, this compound can also participate in non-catalytic reactions, primarily through nucleophilic aromatic substitution (SNA_r). However, due to the electron-rich nature of the pyridine (B92270) ring system, direct nucleophilic substitution of the iodine atom is generally challenging and requires highly activated substrates or very strong nucleophiles.

The presence of the electron-withdrawing carbonyl group at the C2-position does provide some activation to the ring, making the C3-position more susceptible to nucleophilic attack compared to an unfunctionalized naphthyridine. Nevertheless, these reactions are less common than their metal-catalyzed counterparts.

In some instances, strong nucleophiles such as alkoxides or thiolates under forcing conditions might displace the iodide. The success of such reactions is highly dependent on the specific nucleophile and the reaction conditions employed.

Mechanistic Investigations of this compound Reactivity

Reaction Pathway Elucidation

The mechanistic pathways for the functionalization of this compound are primarily understood through the well-established mechanisms of the respective cross-coupling reactions.

For palladium-catalyzed reactions , the generally accepted catalytic cycle involves:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-I bond of the this compound to form a Pd(II) intermediate. nih.govresearchgate.net

Transmetalation (for Suzuki and Sonogashira reactions) or Amine Coordination/Deprotonation (for Buchwald-Hartwig amination): In the Suzuki reaction, the organoboron reagent transfers its organic group to the palladium center. researchgate.netrsc.org In the Sonogashira reaction, a copper acetylide, formed in situ, transfers the alkyne group to the palladium. researchgate.netdntb.gov.ua In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex. nih.gov

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C or C-N bond. nih.govresearchgate.net

For copper-catalyzed Ullmann-type reactions , the mechanism is less universally agreed upon but is thought to involve either a Cu(I)/Cu(III) catalytic cycle or a radical-based pathway. scilit.com The reaction is initiated by the formation of a copper(I) nucleophile complex, which then reacts with the aryl iodide.

Transition State Analysis

Detailed transition state analysis for reactions involving this compound specifically is not widely available in the literature. However, computational studies on analogous aryl iodide systems provide valuable insights.

In palladium-catalyzed cross-coupling reactions , the nature of the ligand plays a crucial role in determining the energy of the transition states for oxidative addition and reductive elimination. Bulky, electron-donating phosphine ligands generally facilitate both steps by stabilizing the palladium intermediates. The geometry of the transition state for reductive elimination is particularly important for the final bond-forming step.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

A foundational step in the computational analysis of 3-iodo-1,6-naphthyridin-2(1H)-one would involve DFT calculations to determine its optimized molecular geometry and electronic structure. These calculations would provide key insights into bond lengths, bond angles, and dihedral angles, defining the three-dimensional shape of the molecule. Understanding the electronic structure would involve mapping the electron density distribution, which is fundamental to the molecule's chemical behavior.

Prediction of Spectroscopic Properties (e.g., Calculated NMR Shifts, Vibrational Frequencies)

DFT calculations are routinely used to predict various spectroscopic properties. For this compound, this would include the theoretical prediction of its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and its vibrational frequencies (infrared and Raman spectra). These calculated spectra, when compared with experimental data, can aid in the structural confirmation of the compound and the assignment of spectral peaks.

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry can be employed to explore the potential reactivity of this compound. This would involve the computational modeling of various chemical reactions, such as nucleophilic substitution at the iodo-substituted position or reactions involving the lactam functionality. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to elucidate reaction pathways and determine the feasibility of different chemical transformations.

Analysis of Molecular Orbitals and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. For this compound, an analysis of the HOMO-LUMO energy gap and the spatial distribution of these orbitals would provide information about its kinetic stability and sites susceptible to electrophilic or nucleophilic attack. Reactivity indices, such as electronegativity, chemical hardness, and softness, derived from these orbital energies, would further quantify its reactive tendencies.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

A comprehensive computational study would also involve the calculation of various quantum chemical descriptors. These descriptors, which include parameters like molecular electrostatic potential (MEP), dipole moment, and various topological indices, can be used to establish quantitative structure-reactivity relationships (QSRR). Such relationships are invaluable in medicinal chemistry for predicting the biological activity of a compound based on its calculated molecular properties.

While specific data tables and detailed research findings for this compound are not available in the current body of scientific literature, the application of these computational methodologies would be essential to fully characterize this compound and unlock its potential in various fields of chemical research.

Synthesis and Exploration of 1,6 Naphthyridin 2 1h One Derivatives and Analogs

Design Principles for Novel 1,6-Naphthyridin-2(1H)-one Derivatives

The design of novel 1,6-naphthyridin-2(1H)-one derivatives is primarily driven by the pursuit of specific biological activities and optimized physicochemical properties. A key principle involves modifying the substitution pattern around the core scaffold to enhance interaction with biological targets.

A prominent example is the design of inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a critical target in hepatocellular carcinoma (HCC). Researchers have specifically designed 1,6-naphthyridin-2(1H)-one derivatives to form a covalent bond with the Cys552 residue within the FGFR4 subtype, leading to potent and selective inhibition. This structure-based design approach focuses on introducing substituents that can precisely orient the molecule within the receptor's binding pocket.

Broader structure-activity relationship studies have revealed that the saturation level of the pyridone ring and the nature of substituents are critical design elements.

Unsaturation at C3-C4: Derivatives containing a double bond between the C3 and C4 positions have been predominantly explored as antitumor agents.

Saturation at C3-C4: Conversely, compounds with a single bond at the C3-C4 position are more commonly associated with cardiovascular applications.

The strategic placement of various functional groups at positions N1, C3, C4, C5, C7, and C8 allows for the fine-tuning of the molecule's properties. The selection of a particular scaffold and its subsequent decoration with substituents are foundational decisions in the development of new potential drug candidates based on this heterocyclic system.

Synthesis of Poly-functionalized Naphthyridinones via 3-Iodo-1,6-naphthyridin-2(1H)-one as a Synthon

The compound this compound serves as a pivotal synthon, or synthetic building block, for creating a diverse library of poly-functionalized naphthyridinones. The carbon-iodine bond at the C3 position is particularly amenable to a variety of metal-catalyzed cross-coupling reactions, allowing for the introduction of complex carbon and heteroatom substituents. The high reactivity of the C-I bond, compared to analogous C-Br or C-Cl bonds, makes the iodo-derivative an exceptionally valuable intermediate for chemical diversification.

While direct examples for the this compound are specialized, the principle is well-established with analogous halo-naphthyridinones. For instance, the Buchwald-Hartwig cross-coupling of 3-bromo-1,8-naphthyridin-2(1H)-ones with various anilines has been successfully employed to synthesize novel 3-N-substituted derivatives. This methodology can be directly extrapolated to the more reactive 3-iodo synthon. The presence of iodine in a heterocyclic product makes it a useful precursor for further reactions, transforming it into a valuable synthon for new organic compounds.

The following table outlines the potential synthetic transformations using this compound as the starting material.

Table 1: Potential Cross-Coupling Reactions with this compound

| Reaction Name | Reagent/Catalyst System | Functional Group Introduced at C3 |

| Suzuki Coupling | Aryl/heteroaryl boronic acid or ester, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl, Heteroaryl |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Alkynyl |

| Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Alkenyl |

| Buchwald-Hartwig Amination | Amine (primary or secondary), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base | Amino |

| Stille Coupling | Organostannane (R-SnBu₃), Pd catalyst | Alkyl, Alkenyl, Aryl |

| Carbonylative Coupling | Carbon monoxide, Alcohol/Amine, Pd catalyst | Ester, Amide |

These reactions enable the systematic modification of the C3 position, which is crucial for exploring structure-activity relationships and optimizing the properties of the final compounds.

Structure-Reactivity Relationship Studies of Modified Scaffolds

The chemical reactivity and biological activity of the 1,6-naphthyridin-2(1H)-one scaffold are intricately linked to its substitution pattern. Modifications made possible by the 3-iodo synthon directly influence the electronic properties of the bicyclic system, thereby altering its reactivity.

The reactivity pattern of naphthyridines often shows similarities to that of quinolines. The core structure is susceptible to both electrophilic and nucleophilic attacks, and the positions of these reactions are dictated by the substituents present.

N-Alkylation: The nitrogen atoms in the naphthyridine rings can act as nucleophiles, readily reacting with electrophiles like alkyl halides to form N-alkylated products.

Influence of Substituents: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the C3 position significantly modulates the electron density of the rings. An EDG at C3 would generally activate the scaffold towards electrophilic substitution, while an EWG would deactivate it but may render other positions more susceptible to nucleophilic attack.

A comprehensive analysis of over 17,000 compounds has established clear correlations between the substitution pattern and the resulting biological activity.

Table 2: Influence of Substitution on the Properties of 1,6-Naphthyridin-2(1H)-one Scaffolds

| Position | Common Substituents | Associated Biological Activity/Property | Reference |

| C3-C4 Bond | Double Bond | Predominantly Antitumor | |

| C3-C4 Bond | Single Bond | Predominantly Cardiovascular | |

| N1 | Alkyl, Aryl groups | Modulates solubility and cell permeability | |

| C7 | Carbon substituents (e.g., nitrile) | Can be further derivatized | |

| C8 | Carbon substituents | Found in ~20% of structures with C3=C4 double bond |

These relationships underscore the importance of precise synthetic control, as offered by the 3-iodo synthon, in tailoring the scaffold for specific applications.

Comparative Synthetic Methodologies with Other Naphthyridinone Isomers (e.g., 1,8-Naphthyridinones)

The synthesis of naphthyridinones varies significantly depending on the desired isomeric scaffold. A comparison between the synthetic routes for 1,6-naphthyridin-2(1H)-ones and the more widely studied 1,8-naphthyridinones highlights these differences.

Synthesis of 1,6-Naphthyridin-2(1H)-ones: The two most common strategies for constructing the 1,6-naphthyridin-2(1H)-one core involve building upon either a pre-formed pyridine (B92270) or a pre-formed pyridone ring.

From a Pre-formed Pyridine: This approach typically starts with a substituted pyridine-4-amine that contains a reactive functional group (like an aldehyde or nitrile) at the C3 position. Condensation with a suitable three-carbon unit, such as diethyl malonate, closes the second ring to form the bicyclic system.

From a Pre-formed Pyridone: An alternative route begins with a 2-pyridone derivative. Reaction with a reagent like tert-butoxybis(dimethylamino)methane can be used to construct the second pyridine ring.

Synthesis of 1,8-Naphthyridinones: The synthesis of the 1,8-naphthyridine (B1210474) core is dominated by the Friedländer Annulation . This reaction is considered one of the simplest and highest-yielding methods.

Classic Friedländer Reaction: This involves the condensation of 2-aminonicotinaldehyde (or a related ketone) with a compound containing an α-methylene group adjacent to a carbonyl. The reaction is typically catalyzed by an acid or a base.

Green Methodologies: Recent advancements have focused on making the Friedländer reaction more environmentally friendly. This includes using water as a solvent and employing inexpensive, biocompatible ionic liquids like choline (B1196258) hydroxide (B78521) as catalysts, which avoids the need for harsh conditions or metal catalysts.

The following table provides a side-by-side comparison of these synthetic approaches.

Table 3: Comparative Synthesis of 1,6- and 1,8-Naphthyridinone Isomers

| Feature | 1,6-Naphthyridin-2(1H)-one Synthesis | 1,8-Naphthyridinone Synthesis |

| Primary Strategy | Ring closure from pre-formed pyridine or pyridone | Friedländer Annulation |

| Key Starting Materials | Substituted 4-aminopyridines or 2-pyridones | 2-Aminonicotinaldehyde (or ketone) and active methylene (B1212753) compounds |

| Key Reaction Type | Condensation, Cyclization | Base or acid-catalyzed condensation |

| Catalysts/Reagents | Varies (e.g., NaOEt, tert-butoxybis(dimethylamino)methane) | Bases (KOH, LiOH, DBU), Acids, Ionic Liquids (Choline Hydroxide) |

| References |

This comparison reveals that while both pathways lead to related bicyclic structures, the specific retrosynthetic disconnections and reaction conditions are tailored to the unique arrangement of nitrogen atoms in each naphthyridinone isomer.

Potential Applications of 1,6 Naphthyridin 2 1h One Derivatives in Chemical Sciences Excluding Biological/medical

Role as Versatile Synthetic Building Blocks and Intermediates

The 1,6-naphthyridin-2(1H)-one core is a foundational structure for the generation of more complex molecules. researchgate.netnih.gov Synthetic chemists have devised several routes to this scaffold, which can then be elaborated into a variety of derivatives. The two most common synthetic strategies involve the construction from either a preformed pyridine (B92270) or a preformed pyridone ring. researchgate.netnih.gov

For instance, a preformed 4-aminopyridine (B3432731) bearing a functional group like an aldehyde (e.g., 4-aminonicotinaldehyde) can be condensed with active methylene (B1212753) compounds such as diethyl malonate to construct the second ring and form the 1,6-naphthyridin-2(1H)-one system. nih.govmdpi.com Another approach utilizes the reaction of substituted pyridines, like ethyl 4,6-dichloro-3-pyridinecarboxylate, which can be reacted with an amine and subsequently condensed to yield the target naphthyridinone. nih.gov

The introduction of an iodine atom at the C3-position, yielding 3-iodo-1,6-naphthyridin-2(1H)-one , significantly enhances its utility as a synthetic intermediate. Halogenated heterocyclic compounds, particularly iodo-derivatives, are prized precursors in modern organic synthesis due to their ability to participate in a wide array of palladium-catalyzed cross-coupling reactions. This reactivity allows for the straightforward introduction of diverse chemical moieties at a specific position on the naphthyridinone core. The presence of iodine in the product makes it a valuable synthon for creating new organic compounds. tandfonline.com Reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of substituted 1,6-naphthyridin-2(1H)-ones. rsc.orgresearchgate.netmdpi.com

| Starting Material | Reagents | Reaction Type | Reference |

|---|---|---|---|

| 4-Aminonicotinaldehyde (B1271976) | Diethyl malonate, NaOEt in EtOH | Condensation/Cyclization | nih.govmdpi.com |

| Ethyl 4,6-dichloro-3-pyridinecarboxylate | Amine, then Methyl phenylacetate (B1230308) | Nucleophilic Substitution/Condensation | nih.gov |

| Pyridone Derivatives | Malononitrile, with acidic or basic cyclization | Knoevenagel Condensation/Cyclization | nih.gov |

| O-Alkynylquinolinyl Aldehydes | tert-Butyl amine, Iodine | Imino Iodization/Cyclization | tandfonline.com |

Development of New Catalysts or Ligands Based on the Naphthyridinone Scaffold

The development of novel ligands for transition metal catalysis is a cornerstone of modern chemical synthesis. The rigid, planar structure of the 1,6-naphthyridin-2(1H)-one skeleton, combined with the presence of multiple nitrogen atoms, makes it an attractive candidate for development into new ligands. These nitrogen atoms can act as coordination sites for metal centers.

While specific examples of 1,6-naphthyridin-2(1H)-one derivatives being used directly as catalysts are not yet widely reported, the potential is evident from related heterocyclic systems. For example, ligands based on the imidazo[1,5-a]pyridine (B1214698) scaffold, another nitrogen-containing heterocycle, have been successfully synthesized and employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. rsc.org By functionalizing the naphthyridinone core with phosphine (B1218219) groups or other coordinating moieties, it is conceivable to design new bidentate or polydentate ligands. The tunability of the scaffold through substitution at various positions allows for the fine-tuning of the electronic and steric properties of the potential ligand, which could influence the activity and selectivity of a metal catalyst.

Exploration in Materials Science (e.g., Optoelectronic Properties, Advanced Polymer Precursors)

The field of materials science constantly seeks new organic molecules with interesting photophysical properties for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and sensors. Derivatives of the 1,6-naphthyridinone family have shown significant promise in this area due to their inherent fluorescence. rsc.org

Research on the closely related 1,6-naphthyridin-7(6H)-ones has demonstrated that these compounds possess powerful fluorescence properties. rsc.org Key characteristics observed include:

Large Stokes Shifts: A significant separation between the maximum absorption and emission wavelengths, which is beneficial for minimizing self-absorption and improving signal detection in fluorescent applications.

High Quantum Yields: An efficient conversion of absorbed photons into emitted photons, leading to bright luminescence.

Solvatochromism: A change in the color of the emitted light depending on the polarity of the solvent, suggesting potential for use as environmental sensors.

Acidochromism: A change in optical properties in response to pH, indicating a potential for creating pH-sensitive probes.

These favorable optical properties make 1,6-naphthyridinone derivatives suitable candidates for development as luminescent materials. rsc.org

| Property | Description | Potential Application | Reference |

|---|---|---|---|

| Fluorescence | Emission of light upon absorption of photons. | Luminescent Devices, OLEDs | rsc.org |

| Large Stokes Shift | Large energy difference between absorption and emission maxima. | Fluorescent Probes, Bio-imaging | rsc.org |

| High Quantum Yield | Efficient emission of light. | Bright Emitters for Displays and Lighting | rsc.org |

| Solvatochromism | Emission color is dependent on solvent polarity. | Polarity Sensors | rsc.org |

| Acidochromism | Optical properties change with pH. | pH Sensors | rsc.org |

Furthermore, the ability to functionalize the 1,6-naphthyridin-2(1H)-one core via cross-coupling reactions opens the door to creating advanced polymer precursors. By introducing polymerizable groups onto the scaffold, these molecules could be incorporated into novel polymers with tailored electronic and photophysical properties.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov The structure of 1,6-naphthyridin-2(1H)-one is inherently suited for participating in these interactions, making it a molecule of interest for designing self-assembling systems and host-guest complexes.

The key structural features that enable these interactions are:

Hydrogen Bonding: The amide (-C(O)NH-) functionality within the pyridone ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of predictable and strong hydrogen-bonded networks, leading to the self-assembly of tapes, rosettes, or other ordered supramolecular structures.

π-π Stacking: The fused aromatic rings create an electron-rich π-system. These aromatic surfaces can interact with other π-systems through stacking interactions, which play a crucial role in the organization of molecules in the solid state and in solution.

Host-Guest Chemistry: By modifying the scaffold, it is possible to create a cavity-like structure. These synthetic hosts could then selectively bind to complementary guest molecules through a combination of the interactions mentioned above. thno.orgrsc.org For example, attaching macrocyclic structures to the naphthyridinone core could lead to novel receptors for small molecules or ions. The principles of host-guest chemistry are foundational to the development of sensors, molecular machines, and smart materials. nih.govrsc.org

While the exploration of 1,6-naphthyridin-2(1H)-one derivatives in supramolecular chemistry is an emerging area, their intrinsic structural properties suggest a rich potential for future discoveries in molecular recognition and self-assembly.

Future Directions and Emerging Research Challenges

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For 3-iodo-1,6-naphthyridin-2(1H)-one, a primary challenge is the development of synthetic protocols that are not only efficient but also environmentally responsible. Current synthetic strategies often rely on harsh reagents and generate significant waste. Future research will likely focus on several key areas to address these shortcomings.

One promising approach is the adoption of one-pot syntheses, which streamline reaction sequences and minimize purification steps, thereby reducing solvent usage and waste generation. For instance, a simple, metal-free, one-pot strategy has been successfully employed for the synthesis of a related compound, 4-iodo-3-phenylbenzo[b] tandfonline.comnih.govnaphthyridine, from O-alkynylquinolinyl aldehydes and an amine with iodine at room temperature under aerobic conditions. tandfonline.comresearchgate.net This methodology, which combines imine formation and cyclization in a single step, could potentially be adapted for the synthesis of this compound.

Furthermore, the exploration of water as a reaction solvent is a critical avenue for developing greener synthetic methods. An efficient and environmentally benign protocol for the synthesis of benzo[c]pyrazolo researchgate.netnih.govnaphthyridine derivatives has been developed using a multi-component "on-water" reaction. nih.gov This approach, which involves the Knoevenagel condensation, Michael addition, hydrolysis, cyclization, decarboxylation, and aromatization in water, highlights the potential for aqueous synthesis of complex nitrogen heterocycles and could serve as an inspiration for the synthesis of this compound.

The use of alternative energy sources, such as microwave irradiation and ultrasound, can also contribute to more sustainable synthetic processes by reducing reaction times and energy consumption. The synthesis of a derivative of naphthaquinone was successfully achieved using an ultrasound-accelerated technique, demonstrating the potential of such methods in heterocyclic chemistry. nih.gov

Future research in this area will necessitate a systematic investigation of various green solvents, catalysts, and energy sources to establish a truly sustainable and scalable synthesis of this compound.

Exploration of Unprecedented Reactivity Patterns and Transformations

The presence of a reactive carbon-iodine bond in this compound makes it a versatile building block for a wide range of chemical transformations. While established cross-coupling reactions are expected to be applicable, future research should aim to uncover unprecedented reactivity patterns and novel transformations.

The Suzuki cross-coupling reaction, a powerful tool for carbon-carbon bond formation, has been successfully applied to 3-iodoimidazo[1,2-a]pyridines, with the reactivity being influenced by the choice of base and solvent. nih.gov A systematic study of the Suzuki and other palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig) with this compound will be crucial to expand its synthetic utility. The development of novel methodologies for the synthesis of di-, tri-, and tetraarylpurine derivatives through a combination of regioselective Suzuki cross-coupling and direct C-H arylation provides a blueprint for exploring similar transformations with the this compound scaffold. nih.gov

Beyond traditional cross-coupling, the exploration of transition-metal-free C-C and C-N bond-forming reactions is a significant area of interest. The development of such methods would further enhance the green credentials of synthetic routes utilizing this building block.

The inherent reactivity of the naphthyridinone core itself also warrants further investigation. For example, understanding the tautomeric equilibrium between the lactam and lactim forms is crucial, as it can influence the compound's reactivity and spectroscopic properties. Studies on related 1,6-naphthyridin-7(6H)-ones have shown that these compounds can exist in both lactim-enol and lactam-keto tautomeric forms, with their equilibrium being influenced by the solvent. mdpi.com

Integration of this compound into Complex Molecular Architectures

A key measure of the utility of a chemical building block is its successful incorporation into complex molecular architectures, such as natural products and functional materials. The this compound scaffold holds significant promise in this regard due to its rigid, planar structure and the potential for diverse functionalization.

Future research should target the total synthesis of natural products that contain a naphthyridine or a related heterocyclic core. The successful total synthesis of the antibacterial metabolite lugdunomycin, which features a complex polycyclic framework, demonstrates the feasibility of incorporating intricate heterocyclic systems into natural product synthesis. nih.gov The this compound could serve as a key intermediate in the synthesis of novel analogues of existing natural products or in the de novo design of complex bioactive molecules.

The development of novel materials with tailored electronic and photophysical properties is another exciting avenue. The planar, electron-deficient nature of the naphthyridinone core suggests its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the scaffold through functionalization at the 3-position via the iodo group makes it an attractive candidate for such applications.

Synergistic Approaches Combining Advanced Spectroscopic, Computational, and Synthetic Methodologies

To fully unlock the potential of this compound, a synergistic approach that integrates advanced spectroscopic techniques, computational modeling, and synthetic chemistry will be essential. This interdisciplinary strategy will enable a deeper understanding of the compound's structure-property relationships and guide the design of new molecules with desired functionalities.

Advanced spectroscopic techniques, such as multidimensional NMR and time-resolved fluorescence spectroscopy, can provide detailed insights into the compound's structure, dynamics, and interactions with other molecules. The optical properties of related 1,6-naphthyridin-7(6H)-ones have been studied in various solvents, revealing interesting solvatochromic behavior. mdpi.com Similar studies on this compound will be crucial to characterize its photophysical properties and assess its potential as a fluorescent probe or material.

Computational methods, particularly Density Functional Theory (DFT), can be employed to predict the geometric, electronic, and spectroscopic properties of this compound and its derivatives. DFT calculations have been successfully used to study the vibrational spectra and reactive properties of other halogenated heterocyclic compounds, providing valuable insights that complement experimental data. researchgate.net Such computational studies can guide synthetic efforts by predicting the feasibility of certain reactions and the properties of the resulting products.

The integration of these advanced methodologies will create a powerful feedback loop, where experimental results inform and validate computational models, and computational predictions guide the design of new synthetic targets. This synergistic approach will accelerate the pace of discovery and innovation in the chemistry of this compound.

Q & A

Q. What are the key synthetic routes for 3-iodo-1,6-naphthyridin-2(1H)-one?

Methodological Answer: The synthesis of this compound derivatives typically involves two strategies: (1) cyclocondensation of aminopyridine precursors and (2) functionalization of preformed naphthyridinones .

- Example 1 : A practical synthesis starts with 2-chloro-4-(methylamino)nicotinaldehyde , which undergoes cyclization to form the 1,6-naphthyridinone core. Subsequent iodination at the C3 position is achieved using iodine monochloride (ICl) in acetic acid, yielding 7-chloro-3-iodo-1-methyl-1,6-naphthyridin-2(1H)-one with good regioselectivity .

- Example 2 : Alternative routes involve nitration of 1,6-naphthyridinones followed by halogenation. For instance, 1,6-naphthyridin-2(1H)-one can be nitrated with fuming HNO₃ to introduce a nitro group at C3, which is then converted to an iodo substituent via Sandmeyer-type reactions .

Q. Key Considerations :

Q. How is this compound characterized and purified post-synthesis?

Methodological Answer:

- Characterization :

- Purification :

Q. What are the common challenges in halogenation of 1,6-naphthyridinones?

Methodological Answer:

- Competing Side Reactions : Nitration or sulfonation may occur under harsh acidic conditions (e.g., oleum).

- Regiochemical Control : For dihalogenated products, temperature and stoichiometry must be optimized. For example, 3-nitro-1,6-naphthyridin-2(1H)-one reacts with POCl₃ to yield 2-chloro-3-nitro-1,6-naphthyridine at 44% yield, but prolonged heating reduces purity .

- Mitigation Strategies :

- Use mild iodinating agents (e.g., ICl instead of HI).

- Monitor reaction progress via TLC to prevent over-halogenation .

Advanced Research Questions

Q. How can sequential Suzuki-Miyaura couplings enable site-selective functionalization of this compound?

Methodological Answer: The C3-iodo and C7-chloro positions allow orthogonal functionalization:

First Coupling (C3) : Use Pd(PPh₃)₄ and arylboronic acids in dioxane/H₂O (90°C, 12 h) to replace iodine with aryl groups (e.g., phenyl, 4-fluorophenyl).

Second Coupling (C7) : Employ XPhos Pd G3 catalyst with amine or heteroaryl boronic esters to substitute chlorine (e.g., piperazinyl, pyridyl) .

Q. Example :

- Substrate : 7-Chloro-3-iodo-1-methyl-1,6-naphthyridin-2(1H)-one.

- Conditions :

- Step 1: 4-Methoxyphenylboronic acid, K₂CO₃, Pd(PPh₃)₄ → 3-(4-methoxyphenyl) intermediate (85% yield).

- Step 2: 3-(4-Methylpiperazinyl)phenylboronic ester, XPhos Pd G3 → Final product (78% yield) .

Q. What biological targets are associated with this compound derivatives?

Methodological Answer:

- FGFR4 Inhibition : Derivatives like A34 (IC₅₀ = 1.2 nM) selectively inhibit fibroblast growth factor receptor 4 (FGFR4), a driver of hepatocellular carcinoma (HCC). Structural optimization involves introducing electron-withdrawing groups (e.g., trifluoromethyl) at C3 to enhance binding to Cys552 .

- RIPK3 Inhibition : Analogues such as UH15-38 (IC₅₀ = 20 nM) block necroptosis by targeting RIPK3. Key modifications include hydroxyphenyl at C3 and piperazinylamino at C7 .

Q. Table 1: Biological Activity of Selected Derivatives

| Compound | Target | IC₅₀ (nM) | Selectivity (vs. FGFR1-3) | Application Model |

|---|---|---|---|---|

| A34 | FGFR4 | 1.2 | >100-fold | Hep-3B HCC xenograft |

| UH15-38 | RIPK3 | 20 | >50-fold | Influenza A-induced lung injury |

Q. How do structural modifications influence selectivity in kinase inhibition?

Methodological Answer:

- C3 Substituents : Bulky groups (e.g., 2,6-dichlorophenyl) reduce off-target effects by sterically hindering non-FGFR4 kinases.

- C7 Flexibility : Amine or ether linkages improve solubility and access to hydrophobic kinase pockets. For example, 7-((3-(4-methylpiperazinyl)phenyl)amino) enhances RIPK3 binding .

- Case Study :

Q. How to address contradictory data in halogenation yields reported across studies?

Methodological Answer: Discrepancies arise from reaction conditions and substituent effects:

Q. What in vitro/vivo models validate the therapeutic potential of this compound derivatives?

Methodological Answer:

- In Vitro :

- In Vivo :

Q. Table 2: Synthetic Routes Comparison

| Method | Starting Material | Key Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | 2-Chloro-4-(methylamino)nicotinaldehyde | ICl, AcOH | 72 | |

| Nitration/Halogenation | 1,6-Naphthyridin-2(1H)-one | HNO₃, POCl₃ | 44–68 |

Q. Table 3: Optimization of Reaction Conditions

| Parameter | Effect on Yield/Selectivity | Optimal Range |

|---|---|---|

| Iodination Temperature | Higher temps → side products | 0–25°C |

| Catalyst (Suzuki) | XPhos Pd G3 → C7 selectivity | 2 mol% |

| Solvent (Purification) | Methanol/water → high crystals | 7:3 v/v |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.